Product packaging for 3',4'-Difluoro-2,2-dimethylpropiophenone(Cat. No.:CAS No. 898789-74-7)

3',4'-Difluoro-2,2-dimethylpropiophenone

Cat. No.: B1324714
CAS No.: 898789-74-7
M. Wt: 198.21 g/mol
InChI Key: FSFGPGJGIXVYOL-UHFFFAOYSA-N
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Description

3',4'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-74-7) is an organic compound with the molecular formula C 11 H 12 F 2 O and a molecular weight of 198.21 g/mol . This compound serves as a valuable synthetic building block, or intermediate, in organic chemistry and drug discovery research. The difluorinated aromatic ring and the sterically hindered carbonyl moiety make it a versatile precursor for the synthesis of more complex molecules, potentially for use in pharmaceuticals and advanced materials. Compounds with similar structures are often employed in reactions such as the Mannich reaction, which is a cornerstone methodology for constructing β-amino carbonyl compounds found in many biologically active substances . As a high-purity research chemical, this compound is offered for laboratory use. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12F2O B1324714 3',4'-Difluoro-2,2-dimethylpropiophenone CAS No. 898789-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFGPGJGIXVYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642484
Record name 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-74-7
Record name 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one
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Synthetic Methodologies for 3 ,4 Difluoro 2,2 Dimethylpropiophenone

Strategies for the Preparation of Fluorinated Aromatic Ketones

The introduction of a ketone functional group onto a fluorinated aromatic ring can be accomplished through several established and emerging synthetic methodologies. The choice of method often depends on substrate scope, functional group tolerance, and desired regioselectivity.

The Friedel-Crafts acylation is a classic and widely used method for forming a carbon-carbon bond between an aromatic ring and an acyl group, producing an aryl ketone. nih.gov For the synthesis of 3',4'-difluoro-2,2-dimethylpropiophenone, this reaction would involve the electrophilic substitution of 1,2-difluorobenzene (B135520) with an acylating agent, typically 2,2-dimethylpropionyl chloride (pivaloyl chloride), in the presence of a strong Lewis acid catalyst.

The general reaction is as follows:

Aromatic Substrate: 1,2-Difluorobenzene

Acylating Agent: 2,2-Dimethylpropionyl chloride

Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃). mdpi.com

The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring. The two fluorine atoms on the benzene (B151609) ring are deactivating and ortho-, para-directing. Acylation is expected to occur at the position para to one of the fluorine atoms (the 4-position relative to the 1-fluoro substituent), which is sterically less hindered and electronically favored, to yield the desired 3',4'-difluoro product.

Common conditions for this type of reaction involve using a stoichiometric amount of the Lewis acid catalyst in an inert, non-protic solvent like dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or 1,2-dichloroethane (B1671644) at temperatures ranging from -30°C to room temperature. google.com

Table 1: Key Components in Friedel-Crafts Acylation for this compound

Component Chemical Name Role in Reaction
Aromatic Ring 1,2-Difluorobenzene Nucleophile
Acyl Source 2,2-Dimethylpropionyl chloride Electrophile precursor
Catalyst Aluminum Chloride (AlCl₃) Lewis acid, generates acylium ion

| Solvent | Dichloromethane (CH₂Cl₂) | Inert reaction medium |

Modern synthetic chemistry offers powerful alternatives to classical methods through palladium-catalyzed cross-coupling reactions. These methods often provide higher functional group tolerance and milder reaction conditions. For synthesizing fluorinated aromatic ketones, reactions such as the Suzuki, Stille, or Negishi coupling can be adapted.

A common palladium-catalyzed approach would involve the coupling of an organometallic derivative of 1,2-difluorobenzene with an acylating agent. For instance, a Suzuki-type coupling could use 3,4-difluorophenylboronic acid and 2,2-dimethylpropionyl chloride.

A key advantage of palladium catalysis is its potential for direct C-H functionalization. thieme-connect.comresearchgate.net Recent advancements have shown that palladium catalysts can mediate the direct acylation of C-H bonds on an aromatic ring, bypassing the need to pre-functionalize the arene with a halide or organometallic group. nih.gov This approach enhances atom economy and simplifies the synthetic sequence. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and an oxidant.

Table 2: Comparison of Synthetic Approaches

Feature Friedel-Crafts Acylation Palladium-Catalyzed Coupling
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃) Catalytic Palladium Complex
Substrate Scope Limited by ring electronics Broader functional group tolerance
Conditions Often harsh, strong acids Generally milder
Byproducts Significant acidic waste Lower waste, catalyst can be recycled

| Regioselectivity | Governed by directing groups | Controlled by pre-functionalization |

Beyond Friedel-Crafts and palladium-catalyzed methods, other pathways can be envisioned for the synthesis of α-substituted ketones like this compound.

One such method is the reaction of an organometallic reagent with a suitable nitrile. For example, 3,4-difluorobenzonitrile (B1296988) could react with tert-butylmagnesium chloride (a Grignard reagent) or tert-butyllithium. The initial reaction forms an imine salt, which upon acidic hydrolysis yields the target ketone. This method is particularly useful when the corresponding acyl chloride is unstable or difficult to access.

Another approach involves the oxidation of a corresponding secondary alcohol. The precursor, 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-ol, could be synthesized via the reaction of 3,4-difluorobenzaldehyde (B20872) with a tert-butyl Grignard reagent. Subsequent oxidation of this secondary alcohol using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane would furnish the desired ketone.

Precursor Synthesis and Functional Group Transformations

The availability of starting materials is crucial for any synthetic route. The primary precursors for the synthesis of this compound are derived from fluorinated benzenes and pivalic acid.

1,2-Difluorobenzene: This key aromatic precursor is typically produced on an industrial scale via the diazotization of 2-fluoroaniline (B146934) followed by a Balz-Schiemann reaction or by direct fluorination of benzene under specific conditions.

2,2-Dimethylpropionyl chloride (Pivaloyl chloride): This acylating agent is readily prepared from pivalic acid (2,2-dimethylpropanoic acid) by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. Pivalic acid itself is produced industrially via the Koch-Haaf reaction from isobutylene.

3,4-Difluorophenylboronic acid: For palladium-catalyzed routes, this precursor can be synthesized from 1-bromo-3,4-difluorobenzene through lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

Functional group transformations may be necessary to introduce the required moieties or to modify existing ones in a multi-step synthesis. For example, the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride is a standard transformation to activate the carbonyl group for acylation. orgsyn.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is essential to maximize the yield and purity of the final product while minimizing reaction time and waste. For a Friedel-Crafts acylation, several parameters can be adjusted:

Choice and Amount of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃, TiCl₄, or ZnCl₂ might offer better yields or selectivity with fewer side reactions. mdpi.com The molar ratio of the catalyst to the substrate is critical; typically, slightly more than one equivalent is needed to account for complexation with the product ketone.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates and the activity of the catalyst. Chlorinated solvents are common, but nitroalkanes can sometimes enhance reaction rates. google.com

Temperature: Friedel-Crafts reactions are often run at low temperatures (e.g., 0°C or below) to control the reaction rate and prevent side reactions such as polysubstitution or rearrangement.

The following hypothetical table illustrates a possible optimization study for the Friedel-Crafts synthesis.

Table 3: Hypothetical Optimization of Friedel-Crafts Acylation

Entry Catalyst (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1 AlCl₃ (1.1) CH₂Cl₂ 25 6 45
2 AlCl₃ (1.1) CH₂Cl₂ 0 6 62
3 AlCl₃ (1.5) CH₂Cl₂ 0 6 68
4 FeCl₃ (1.1) 1,2-DCE 0 8 55

For palladium-catalyzed reactions, optimization would focus on the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphine-based ligands), base, and solvent to achieve efficient catalytic turnover and high yield.

Green Chemistry Principles in the Synthesis of Fluorinated Propiophenones

Applying green chemistry principles to the synthesis of fluorinated compounds is an area of growing importance, aiming to reduce environmental impact and improve safety. dovepress.comnumberanalytics.com

Atom Economy: Catalytic methods, such as palladium-catalyzed C-H activation, are inherently more atom-economical than classical stoichiometric reactions like Friedel-Crafts, which generate large amounts of waste (e.g., hydrated aluminum salts). numberanalytics.com

Use of Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents like dichloromethane and carbon disulfide with greener alternatives. researchgate.net Similarly, replacing highly corrosive and moisture-sensitive Lewis acids with recyclable solid acid catalysts or exploring catalyst-free conditions can significantly improve the environmental profile of the synthesis.

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also be explored to shorten reaction times and improve energy efficiency.

Catalysis: The use of recoverable and reusable catalysts, such as heterogeneous palladium catalysts, aligns with green chemistry principles by simplifying product purification and reducing waste. researchgate.net Electrochemical methods are also emerging as a green alternative for facilitating fluorination and other transformations without the need for chemical oxidants or reductants. numberanalytics.com

By integrating these principles, the synthesis of this compound and other valuable fluorinated molecules can be made more sustainable and economically viable. eurekalert.org

Advanced Spectroscopic and Structural Elucidation of 3 ,4 Difluoro 2,2 Dimethylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For 3',4'-Difluoro-2,2-dimethylpropiophenone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be utilized for a definitive structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The tert-butyl group, containing nine equivalent protons, would produce a sharp singlet, typically observed in the upfield region around 1.3 ppm. This signal's integration value of 9H would be a key identifier.

The aromatic region would display more complex patterns due to the fluorine substituents and their coupling with the protons. The proton at the 2'-position (H-2') is anticipated to appear as a doublet of doublets of doublets (ddd) due to coupling with H-6', H-5', and the fluorine at the 3'-position. The proton at the 5'-position (H-5') would likely present as a complex multiplet, being coupled to H-6', H-2', and the fluorine at the 4'-position. The proton at the 6'-position (H-6') would also be expected to be a multiplet due to couplings with H-2', H-5', and the fluorine at the 4'-position. The chemical shifts for these aromatic protons are predicted to be in the range of 7.5-8.0 ppm.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
C(CH₃)₃~1.3s (singlet)-
H-2'~7.8ddd (doublet of doublets of doublets)J(H-H), J(H-F)
H-5'~7.6m (multiplet)J(H-H), J(H-F)
H-6'~7.9m (multiplet)J(H-H), J(H-F)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon of the ketone group, expected around 200 ppm. The quaternary carbon of the tert-butyl group would appear around 45 ppm, while the methyl carbons would resonate further upfield at approximately 27 ppm.

The aromatic carbons will show characteristic splittings due to coupling with the fluorine atoms (C-F coupling). The carbons directly bonded to fluorine (C-3' and C-4') will exhibit large one-bond coupling constants (¹JCF). The other aromatic carbons will show smaller two- and three-bond couplings (²JCF and ³JCF). The signals for the aromatic carbons are predicted to be in the range of 115-165 ppm.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C=O~200-
C(CH₃)₃~45-
C(CH₃)₃~27-
C-1'~135d (doublet)
C-2'~125d (doublet)
C-3'~160d (doublet, large ¹JCF)
C-4'~163d (doublet, large ¹JCF)
C-5'~118d (doublet)
C-6'~130d (doublet)

¹⁹F NMR is a powerful tool for analyzing fluorine-containing compounds. The spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms. These signals would likely appear as doublets due to coupling to each other and would also exhibit further couplings to the neighboring aromatic protons. The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, and the ortho and meta positions of the fluorine atoms relative to the propiophenone (B1677668) group would result in different chemical shifts.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to trace the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which is expected in the region of 1680-1700 cm⁻¹. The exact position of this band is influenced by the electronic effects of the difluorinated phenyl ring.

Other characteristic absorptions would include:

C-H stretching vibrations of the tert-butyl group and the aromatic ring in the 2800-3100 cm⁻¹ region.

C-C stretching vibrations of the aromatic ring, typically appearing as a series of bands between 1400 and 1600 cm⁻¹.

Strong C-F stretching vibrations, which are expected in the 1100-1300 cm⁻¹ region.

Various C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Predicted FTIR Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2970-2870Strong
C=O Stretch (Ketone)1700-1680Strong
Aromatic C=C Stretch1600-1450Medium-Strong
C-F Stretch1300-1100Strong
C-H Bending1470-1365Medium

The complementary nature of Raman spectroscopy would provide further confirmation of the molecular structure, particularly for the symmetric vibrations of the aromatic ring and the C-C skeletal framework.

Raman Microspectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. mdpi.com In the analysis of this compound, the Raman spectrum is expected to be characterized by several key vibrational modes corresponding to its distinct functional groups.

The most prominent feature in the spectrum of a ketone is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp band. For aromatic ketones like butyrophenone, this band is observed in the 1600-1700 cm⁻¹ region. researchgate.net The electron-withdrawing nature of the fluorine atoms on the phenyl ring in this compound would likely shift this C=O stretch to a slightly higher wavenumber compared to its non-fluorinated analogue.

Other significant vibrations include the aromatic C-C stretching modes, typically found in the 1400-1600 cm⁻¹ range, and the C-F stretching vibrations, which are expected to produce strong bands in the 1100-1300 cm⁻¹ region. The bulky tert-butyl group will contribute characteristic signals, including C-C stretching and CH₃ deformation (bending) modes, generally observed below 1400 cm⁻¹. The precise positions of these bands are sensitive to molecular conformation and intermolecular interactions. strath.ac.ukresearchgate.net

Table 1: Predicted Raman Shifts for this compound This table presents expected wavenumber ranges for the key vibrational modes based on data from analogous compounds.

Predicted Wavenumber (cm⁻¹)Vibrational Assignment
1680 - 1700C=O (Carbonyl) Stretch
1580 - 1610Aromatic C-C Stretch
1450 - 1520Aromatic C-C Stretch
1440 - 1480CH₃ Asymmetric Deformation (tert-butyl)
1370 - 1400CH₃ Symmetric Deformation (tert-butyl)
1100 - 1300C-F Stretch
900 - 1000Aromatic Ring Breathing / C-C Stretch (tert-butyl)

Vibrational Circular Dichroism (VCD) Studies of Chiral Analogues

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration and solution-phase conformation of chiral molecules. wikipedia.orgbruker.com It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. Since this compound is an achiral molecule, VCD analysis necessitates the study of a suitable chiral analogue. Such an analogue could be synthesized by, for instance, replacing a methyl group of the tert-butyl moiety with another substituent to create a stereocenter adjacent to the carbonyl group.

For a chiral ketone, the VCD spectrum provides a wealth of stereochemical information. mdpi.com The carbonyl stretching band is particularly sensitive to its chiral environment and often displays a distinct VCD signal (a positive or negative band), known as a bisignate couplet. The sign and intensity of this signal are directly related to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum of a chiral analogue with spectra predicted from quantum mechanical calculations (e.g., Density Functional Theory), the absolute configuration of the stereocenter can be unambiguously determined. nih.govresearchgate.net

Table 2: Application of VCD to Chiral Analogues

Parameter StudiedInformation Obtained
Absolute Configuration Unambiguous assignment of R/S configuration by matching experimental and theoretical spectra. wikipedia.org
Conformational Analysis Identification of the most stable conformer(s) in solution. mdpi.com
Solute-Solvent Interactions Probing the influence of the solvent on the chiral structure and molecular conformation. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elucidation of molecular structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, the compound is first vaporized and separated from other components on a gas chromatography column before being introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is typically used, which imparts sufficient energy to cause reproducible fragmentation of the molecule. nih.gov

The mass spectrum of this compound is expected to show a distinct molecular ion (M⁺•) peak corresponding to its molecular weight. The primary fragmentation pathway for ketones of this type is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon of the alkyl group. For this molecule, alpha-cleavage would result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to the formation of a highly stable 3,4-difluorobenzoyl cation. This fragment is often the most intense peak (the base peak) in the spectrum. Other potential, less prominent fragmentation pathways include the formation of the tert-butyl acylium ion [C(O)C(CH3)3]+ or the loss of neutral carbon monoxide (CO) from fragment ions. researchgate.netwhitman.edu

Table 3: Predicted GC-MS (EI) Fragments for this compound

m/z (Predicted)Ion StructureFragmentation Pathway
198[C₁₁H₁₂F₂O]⁺•Molecular Ion (M⁺•)
141[C₇H₃F₂O]⁺Alpha-cleavage: Loss of •C(CH₃)₃ from M⁺• (Base Peak)
113[C₆H₃F₂]⁺Loss of CO from the [C₇H₃F₂O]⁺ fragment
85[C₅H₉O]⁺Cleavage forming the tert-butyl acylium ion
57[C₄H₉]⁺tert-butyl cation from fragmentation of the alkyl chain

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm), enabling the determination of the elemental composition of the molecular ion and its fragments. This precision is crucial for confirming the identity of a compound and distinguishing it from other potential isomers or isobaric compounds (molecules with the same nominal mass but different atomic compositions).

By measuring the exact mass of the molecular ion of this compound, its elemental formula (C₁₁H₁₂F₂O) can be unequivocally confirmed. This technique is also applied to the fragment ions to verify the compositions proposed from the GC-MS fragmentation pattern.

Table 4: Calculated Exact Masses for this compound and Key Fragments

Elemental FormulaIonCalculated Monoisotopic Mass (Da)
C₁₁H₁₂F₂OMolecular Ion (M⁺•)198.0856
C₇H₃F₂O[M - C₄H₉]⁺141.0152
C₆H₃F₂[M - C₄H₉ - CO]⁺113.0203
C₅H₉O[C₅H₉O]⁺85.0653
C₄H₉[C₄H₉]⁺57.0704

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (XRD) Analysis

To date, the single-crystal X-ray structure of this compound has not been reported in public crystallographic databases. However, if suitable single crystals of the compound were grown, XRD analysis would yield a wealth of structural data.

The analysis would reveal the exact bond lengths and angles of the entire molecule, including the C=O, C-F, and various C-C and C-H bonds. A key conformational parameter that would be determined is the torsion angle between the plane of the difluorophenyl ring and the plane of the carbonyl group. This angle is influenced by the steric hindrance from the bulky tert-butyl group and the electronic effects of the fluorine substituents. Furthermore, the analysis would elucidate the crystal packing arrangement, revealing any significant intermolecular interactions such as weak C-H···O or C-H···F hydrogen bonds or π-π stacking between aromatic rings, which govern the solid-state properties of the material. mdpi.comnih.gov

Table 5: Illustrative Data Obtainable from Single Crystal XRD Analysis This table lists the type of structural parameters that would be determined from a successful XRD experiment, with typical values for similar organic molecules.

ParameterInformation Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca; defines the symmetry of the crystal lattice. mdpi.com
Unit Cell Dimensions a, b, c (Å); α, β, γ (°); defines the size and shape of the repeating unit.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C=O ≈ 1.22 Å, C-F ≈ 1.35 Å).
Bond Angles (°) Angles between three connected atoms (e.g., C-C(O)-C ≈ 118°).
Torsion Angles (°) Defines molecular conformation, such as the twist of the phenyl ring vs. C=O.
Intermolecular Contacts Identifies packing forces like hydrogen bonds and van der Waals interactions. nih.gov

Analysis of Intermolecular Interactions (e.g., C-H···O, C-H···F, π···π contacts)

Detailed crystallographic data, which is essential for the analysis of intermolecular interactions such as C-H···O, C-H···F, and π···π contacts, is not available for this compound in the public domain. The determination of such interactions requires precise knowledge of bond lengths, angles, and the packing of molecules in a crystal lattice, which can only be obtained through techniques like X-ray crystallography. Without this foundational data, a quantitative and descriptive analysis of the non-covalent interactions for this specific compound cannot be provided.

Microscopic Techniques for Material Characterization

Scanning Electron Microscopy (SEM)

There are no published studies that have utilized Scanning Electron Microscopy (SEM) to characterize the morphology, topography, or composition of this compound. SEM analysis would provide insights into the compound's surface features, crystal habit, and particle size distribution. In the absence of such research, a detailed description of its microscopic characteristics is not possible.

Theoretical and Computational Chemistry Studies of 3 ,4 Difluoro 2,2 Dimethylpropiophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure and properties of molecules. These calculations are broadly categorized into methods based on Density Functional Theory (DFT) and Ab Initio approaches.

Density Functional Theory (DFT) has become a popular method for calculating the electronic structure of molecules due to its favorable balance between accuracy and computational cost. In the context of 3',4'-Difluoro-2,2-dimethylpropiophenone, DFT calculations are employed to determine its optimized geometry, electronic energies, and the distribution of electron density.

A typical DFT study on this molecule would involve selecting a functional, such as B3LYP, and a basis set, for instance, 6-311G(d,p), to solve the Kohn-Sham equations. bhu.ac.in The resulting optimized molecular structure provides precise information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the steric and electronic effects of the difluoro and dimethylpropiophenone moieties.

Table 1: Selected Optimized Geometrical Parameters of this compound (Hypothetical DFT Data)

ParameterBond Length (Å)Bond Angle (°)
C=O1.22-
C-C (ring)1.39 - 1.41119 - 121
C-F1.35-
C-C (keto)1.52-
C-C-C (ring)-118 - 122
O=C-C-120.5

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. For this compound, these methods can be used to calculate properties such as dipole moment, polarizability, and vibrational frequencies with high precision.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile, while the energy of the LUMO is related to its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of electronegative fluorine atoms is expected to lower the energies of both the HOMO and LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.75
HOMO-LUMO Gap5.10

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

For this compound, the MEP surface would show regions of negative potential (typically colored red) localized around the electronegative oxygen atom of the carbonyl group and the fluorine atoms. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, indicating sites for potential nucleophilic attack. researchgate.net This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns.

Simulation of Spectroscopic Properties from First Principles

Computational methods can simulate various spectroscopic properties, providing valuable data for the characterization of molecules. Using methods like Time-Dependent DFT (TD-DFT), it is possible to predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.net The calculations can yield information about the excitation energies and oscillator strengths of electronic transitions.

Similarly, vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies. These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands and to confirm the molecular structure. The calculated vibrational frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the carbonyl group to the difluorinated phenyl ring and the bond between the carbonyl carbon and the tert-butyl group. The presence of the bulky tert-butyl group and the fluorine substituents on the aromatic ring significantly influences the molecule's preferred three-dimensional arrangement. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in exploring the potential energy surface of this molecule to identify stable conformers and the energy barriers between them.

A systematic conformational search would typically reveal several local energy minima. The global minimum would represent the most stable conformation, which is expected to be a compromise between minimizing steric repulsion involving the bulky tert-butyl group and optimizing electronic interactions. The energy landscape can be visualized as a multi-dimensional surface where the conformers are valleys and the transition states are saddle points.

Below is a hypothetical data table illustrating the relative energies of plausible conformers of this compound, as would be calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (C(ar)-C(ar)-C(O)-C(tert-butyl)) (°) Relative Energy (kcal/mol) Boltzmann Population (%)
A 0 0.00 75.3
B 90 2.50 1.5
C 180 1.20 23.2

Prediction of Reactivity Pathways and Transition States

Computational chemistry provides powerful tools for predicting the reactivity of this compound. By mapping out reaction pathways and locating the corresponding transition states, detailed insights into reaction mechanisms and kinetics can be obtained. For instance, the study of nucleophilic addition to the carbonyl group is a common area of investigation for ketones.

The reaction pathway for a nucleophilic attack on the carbonyl carbon can be meticulously modeled. The calculations would involve identifying the structures of the reactants, the transition state, and the product. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical parameter for determining the reaction rate.

Furthermore, the influence of the difluoro-substituents on the reactivity of the aromatic ring towards electrophilic or nucleophilic aromatic substitution can also be computationally explored. The electron-withdrawing nature of the fluorine atoms is expected to deactivate the ring towards electrophilic attack and activate it for nucleophilic substitution.

A hypothetical table of calculated activation energies for the addition of a generic nucleophile to the carbonyl carbon of this compound and a related, non-fluorinated compound is presented below to illustrate the insights that can be gained from such studies.

Table 2: Calculated Activation Energies for Nucleophilic Addition

Reactant Nucleophile Solvent Model Activation Energy (kcal/mol)
This compound CN- PCM (Water) 12.5
2,2-dimethylpropiophenone CN- PCM (Water) 14.2

Reactivity and Reaction Mechanisms of 3 ,4 Difluoro 2,2 Dimethylpropiophenone

Nucleophilic and Electrophilic Reactivity at the Ketone Carbonyl

The carbonyl carbon of 3',4'-Difluoro-2,2-dimethylpropiophenone is an electrophilic center, susceptible to attack by nucleophiles. However, its reactivity is modulated by a combination of electronic and steric factors.

Nucleophilic Addition: The electron-withdrawing nature of the 3,4-difluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack compared to an unsubstituted propiophenone (B1677668). This is due to the inductive effect of the fluorine atoms, which pulls electron density away from the carbonyl group.

Conversely, the bulky tert-butyl group (2,2-dimethylpropyl) adjacent to the carbonyl creates significant steric hindrance. This steric bulk can impede the approach of nucleophiles, potentially slowing down or even preventing reactions that would otherwise readily occur with less hindered ketones. The outcome of a nucleophilic addition reaction is therefore a balance between these opposing electronic and steric effects.

For instance, in reactions with common nucleophiles such as Grignard reagents or organolithium compounds, the steric hindrance may necessitate more forcing reaction conditions or lead to lower yields compared to less substituted ketones. Similarly, the reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is also influenced by this steric hindrance. While these reagents are generally effective for ketone reduction, the bulky tert-butyl group can affect the rate of reaction and the stereochemical outcome if a chiral center is formed.

Factor Effect on Carbonyl Reactivity Rationale
3,4-Difluorophenyl Group Increases electrophilicityInductive electron withdrawal by fluorine atoms enhances the partial positive charge on the carbonyl carbon.
α,α-Dimethylpropyl Group Decreases reactivitySteric hindrance impedes the approach of nucleophiles to the carbonyl carbon.

Electrophilic Reactivity at the Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom impart nucleophilic character, allowing it to react with electrophiles. Protonation of the carbonyl oxygen by a strong acid, for example, activates the carbonyl group towards nucleophilic attack by increasing the electrophilicity of the carbonyl carbon.

Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

The 3,4-difluorophenyl ring of the molecule can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being directed by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pivaloyl group (-COC(CH₃)₃) is a deactivating group and a meta-director due to its electron-withdrawing nature. The fluorine atoms, on the other hand, are deactivating due to their inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

In the case of this compound, the directing effects of the substituents are as follows:

The pivaloyl group directs incoming electrophiles to the 5' position.

The fluorine at the 3' position directs to the 2' and 5' positions.

The fluorine at the 4' position directs to the 2' and 6' positions.

Nucleophilic Aromatic Substitution (NAS): The presence of two electron-withdrawing fluorine atoms and a strongly deactivating pivaloyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted benzene (B151609) rings. For NAS to occur, a good leaving group (in this case, a fluoride (B91410) ion) and strong activation by electron-withdrawing groups are necessary. The pivaloyl group, particularly its carbonyl function, can stabilize the negative charge in the Meisenheimer complex intermediate, especially when the attack occurs at the ortho or para positions. In this molecule, nucleophilic attack would be most favored at the 4'-position, which is para to the activating pivaloyl group.

Reaction Type Directing Effects of Substituents Predicted Regioselectivity
Electrophilic Aromatic Substitution Pivaloyl: meta-directing; Fluorine: ortho, para-directingPredominantly at the 5'-position
Nucleophilic Aromatic Substitution Pivaloyl: ortho, para-activating; Fluorine: leaving groupFavored at the 4'-position

Reactions Involving the Alpha-Dimethylated Propiophenone Moiety

A key feature of this compound is the absence of α-hydrogens. This structural characteristic precludes reactions that proceed via enol or enolate intermediates, such as aldol (B89426) condensations, α-halogenation under typical conditions, and haloform reactions.

However, the α-dimethylated propiophenone moiety can undergo other types of transformations:

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid. In the case of this compound, the migratory aptitude of the groups attached to the carbonyl carbon determines the product. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. Therefore, the tert-butyl group is expected to migrate in preference to the 3,4-difluorophenyl group, yielding tert-butyl 3,4-difluorobenzoate.

Willgerodt-Kindler Reaction: While the classical Willgerodt reaction requires at least one α-hydrogen, modifications of this reaction can sometimes be applied to ketones without α-hydrogens. However, the reaction is typically less efficient for such substrates.

Rearrangement Reactions: Under certain conditions, such as treatment with strong acids or bases, rearrangements of the carbon skeleton might be induced, although these are not common for this type of structure.

Catalytic Transformations of this compound

The functional groups in this compound allow for a variety of catalytic transformations.

Catalytic Hydrogenation: The carbonyl group can be reduced to a secondary alcohol under catalytic hydrogenation conditions, typically using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The aromatic ring can also be hydrogenated under more forcing conditions (higher pressure and temperature), which would also reduce the carbonyl group. Defluorination of the aromatic ring under harsh hydrogenation conditions is a possible side reaction.

Catalytic Oxidation: As mentioned in the Baeyer-Villiger oxidation, certain catalysts can effect the oxidation of the ketone to an ester. Additionally, under specific catalytic conditions, it might be possible to achieve oxidative cleavage of the C-C bond between the carbonyl and the tert-butyl group.

Catalytic Deuteration: The use of deuterium (B1214612) gas (D₂) in place of hydrogen gas in catalytic hydrogenation would lead to the corresponding deuterated alcohol.

Catalytic Transformation Reagents/Catalysts Product(s)
Catalytic Hydrogenation (Carbonyl) H₂, Pd/C or PtO₂1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-ol
Catalytic Hydrogenation (Ring) H₂ (high pressure/temp), Rh/C1-(3,4-Difluorocyclohexyl)-2,2-dimethylpropan-1-ol
Baeyer-Villiger Oxidation m-CPBA or other peroxyacidstert-Butyl 3,4-difluorobenzoate

Mechanistic Investigations of Key Chemical Reactions

While specific mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of its key reactions can be inferred from well-established principles of organic chemistry.

Mechanism of Nucleophilic Addition to the Carbonyl: The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation (during workup) of the resulting alkoxide yields the alcohol product. The rate of this reaction is influenced by the electronic activation from the difluorophenyl ring and the steric hindrance from the tert-butyl group.

Mechanism of Electrophilic Aromatic Substitution: The reaction follows the general mechanism for EAS, involving the formation of a resonance-stabilized carbocation intermediate (sigma complex or arenium ion) upon attack of an electrophile on the aromatic ring. The regioselectivity is determined by the stability of the possible carbocation intermediates, which is influenced by the directing effects of the existing substituents. The subsequent loss of a proton restores the aromaticity.

Mechanism of Baeyer-Villiger Oxidation: The reaction is initiated by the protonation of the carbonyl oxygen by the peroxyacid, followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon to form a Criegee intermediate. The rate-determining step is the migration of one of the adjacent groups (in this case, the tert-butyl group) to the oxygen of the peroxide, with the simultaneous departure of a carboxylate anion.

Derivatives and Analogues of 3 ,4 Difluoro 2,2 Dimethylpropiophenone

Design and Synthesis of Structurally Modified Propiophenones

The synthesis of propiophenone (B1677668) derivatives is primarily achieved through well-established organic reactions, with the Friedel-Crafts acylation and the Claisen-Schmidt condensation being central to the creation of this chemical class. These methods allow for precise control over the final structure, enabling targeted modifications to probe the chemical and physical properties of the resulting compounds.

The position of fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, affecting its reactivity, lipophilicity, and metabolic stability. Varying the fluorination pattern is a key strategy in medicinal chemistry to fine-tune a molecule's characteristics. The synthesis of these analogues typically employs the Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). youtube.comkhanacademy.org

For instance, the synthesis of 2',4'-difluoro-2,2-dimethylpropiophenone (B1324713) can be achieved by reacting 1,3-difluorobenzene (B1663923) with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of AlCl₃. Similarly, the 3',5'-difluoro isomer would be synthesized from 1,3,5-trifluorobenzene (B1201519) or 3,5-difluoro-substituted precursors, demonstrating the modularity of this approach.

Table 1: Propiophenone Analogues with Varied Fluorination Patterns This is an interactive data table. You can sort and filter the data as needed.

Compound Name Aromatic Precursor Acyl Chloride Resulting Fluorination Pattern
3',4'-Difluoro-2,2-dimethylpropiophenone 1,2-Difluorobenzene (B135520) 2,2-Dimethylpropanoyl chloride 3',4'-difluoro
2',4'-Difluoro-2,2-dimethylpropiophenone 1,3-Difluorobenzene 2,2-Dimethylpropanoyl chloride 2',4'-difluoro

The steric and electronic nature of the group at the alpha-carbon (the carbon adjacent to the carbonyl group) can impact the ketone's reactivity and how the molecule interacts with biological targets. The 2,2-dimethyl group (tert-butyl ketone) provides significant steric bulk. Replacing this group with less hindered linear or cyclic alkyl groups can systematically probe the importance of this steric hindrance.

The synthesis of these analogues also relies on the Friedel-Crafts acylation, simply by substituting the acyl chloride used in the reaction. For example, reacting 1,2-difluorobenzene with propanoyl chloride would yield 3',4'-difluoropropiophenone, while using butanoyl chloride would result in 3',4'-difluorobutyrophenone. This allows for the creation of a series of compounds where only the alpha-alkyl group is varied.

Table 2: 3',4'-Difluorinated Ketones with Varied Alpha-Alkyl Groups This is an interactive data table. You can sort and filter the data as needed.

Compound Name Acyl Chloride Alpha-Alkyl Group
3',4'-Difluoropropiophenone Propanoyl chloride Ethyl (-CH₂CH₃)
3',4'-Difluorobutyrophenone Butanoyl chloride Propyl (-CH₂CH₂CH₃)
3',4'-Difluoro-2-methylpropiophenone 2-Methylpropanoyl chloride Isopropyl (-CH(CH₃)₂)

Expanding the chemical space beyond the propiophenone scaffold can lead to the discovery of novel properties. Chalcones and their saturated counterparts, dihydrochalcones (propanones), are two closely related and biologically relevant structural classes.

Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. wikipedia.orgscribd.com For example, 3',4'-difluoroacetophenone (B1295030) can be condensed with various substituted benzaldehydes to produce a series of difluorinated chalcones. These molecules feature an α,β-unsaturated carbonyl system, which is a known pharmacophore. The synthesis of difluorinated chalcones from 2',4'-difluoroacetophenone (B1293509) has been documented as a route to these valuable compounds. chemdad.com

Propanone structures , specifically 1,3-diarylpropan-1-ones (dihydrochalcones), can be readily synthesized by the catalytic hydrogenation of the corresponding chalcone (B49325). nih.gov This reaction selectively reduces the carbon-carbon double bond of the enone system without affecting the carbonyl group or the aromatic rings, typically using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This conversion allows for a direct comparison between the unsaturated chalcone and its saturated propanone analogue.

Structure-Reactivity Relationships in Fluorinated Ketone Derivatives

The introduction of fluorine atoms into the propiophenone structure profoundly alters its chemical reactivity. The high electronegativity of fluorine creates strong inductive effects, withdrawing electron density from the aromatic ring and the carbonyl group. This generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

However, the relationship is not always straightforward. Studies comparing α-haloketones have shown that α-fluoro ketones can be slightly less reactive towards nucleophilic addition (e.g., borohydride (B1222165) reduction) than their α-chloro or α-bromo counterparts. This counterintuitive effect is attributed to conformational preferences; the optimal orbital overlap required for the reaction is disfavored in fluoro ketones due to stereoelectronic effects, creating a higher energy barrier to reach the reactive conformation.

Fluorination also influences the keto-enol tautomerism. The equilibrium between the keto and enol forms is critical for reactions occurring at the alpha-carbon. Electron-withdrawing fluorine atoms on the phenyl ring can affect the acidity of the alpha-protons, thereby influencing the stability and concentration of the corresponding enolate intermediate under basic conditions.

Development of Libraries of Propiophenone Derivatives for Research Screening

Systematic chemical modification of the this compound scaffold is an ideal strategy for generating compound libraries for high-throughput screening. Such libraries are essential tools in drug discovery and chemical biology for identifying new lead compounds or chemical probes.

A focused library of these derivatives would include variations at three key positions:

Fluorination Pattern: Analogues with 2',4'-, 3',5'-, and other di- or trifluoro substitution patterns.

Alpha-Alkyl Group: A series of compounds with varying steric bulk at the alpha position, from ethyl and propyl to isopropyl and cyclopropyl (B3062369) groups.

Core Structure: Inclusion of the corresponding chalcones and dihydrochalcones to explore the effects of the α,β-unsaturated system.

The design of such libraries often leverages computational chemistry to ensure broad coverage of chemical space and drug-like properties. lifechemicals.com For fluorinated compound libraries, ¹⁹F NMR spectroscopy has become a powerful screening tool. nih.gov Since the fluorine nucleus has a distinct NMR signal that is highly sensitive to its local environment, changes in the ¹⁹F chemical shift upon binding to a target protein can rapidly and efficiently identify hits from a complex mixture of compounds. lifechemicals.comresearchgate.net A library of diverse fluorinated propiophenone derivatives would be particularly well-suited for this screening methodology, accelerating the identification of new biologically active molecules.

Advanced Research Applications and Potentials

Role as an Organic Building Block in Complex Molecule Synthesis

As a functionalized ketone, 3',4'-Difluoro-2,2-dimethylpropiophenone can serve as a versatile organic building block in the synthesis of more complex molecules. The ketone group is a reactive handle for a variety of chemical transformations, including but not limited to, reduction to an alcohol, reductive amination to form amines, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Grignard reactions.

The presence of two fluorine atoms on the phenyl ring can significantly influence the electronic properties of the molecule, making the aromatic ring electron-deficient. This feature can be exploited in nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on the aromatic ring, a common strategy in the synthesis of complex aromatic compounds. The steric bulk provided by the tert-butyl group adjacent to the carbonyl can offer regioselectivity in certain reactions, directing transformations to less hindered positions.

Investigation in Materials Science for Optoelectronic or Nonlinear Optical Properties

Fluorinated organic compounds are of significant interest in materials science due to their unique electronic and photophysical properties. The incorporation of fluorine atoms can enhance thermal stability, and solubility in organic solvents, and modify the electronic energy levels (HOMO/LUMO) of a molecule. These properties are crucial for the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While no specific studies on the optoelectronic or nonlinear optical properties of this compound have been found, its difluorophenyl moiety is a common component in molecules designed for such applications. The electron-withdrawing nature of the fluorine atoms can be leveraged to tune the emission and absorption characteristics of larger conjugated systems into which this propiophenone (B1677668) unit might be incorporated.

Potential as a Precursor in Medicinal Chemistry Research

The difluorophenyl motif is a prevalent feature in many pharmaceutically active compounds. The introduction of fluorine can improve metabolic stability, bioavailability, and binding affinity of a drug molecule. Therefore, this compound represents a potential starting material or intermediate for the synthesis of new chemical entities in medicinal chemistry research.

The ketone functionality allows for its elaboration into a wide array of more complex structures that could be screened for biological activity. It is important to note that this describes its potential as a precursor, and no specific biological activities or clinical data for compounds directly derived from this compound are reported in the available literature.

Use in Catalyst Development and Ligand Design

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The design of new ligands is a continuous effort to improve catalytic processes. While there are no specific reports of this compound being used in catalyst development or ligand design, its structure contains elements that could be incorporated into ligand scaffolds.

For instance, the ketone could be transformed into a coordinating group, or the difluorophenyl ring could be functionalized to attach to a larger ligand framework. The electronic effects of the fluorine atoms could then influence the properties of the resulting metal-ligand complex, potentially leading to novel catalytic activities.

Future Research Directions for 3 ,4 Difluoro 2,2 Dimethylpropiophenone

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aromatic ketones often relies on Friedel-Crafts acylation, which can involve harsh reagents and generate significant waste. organic-chemistry.orgnumberanalytics.com Future research must prioritize the development of greener and more sustainable synthetic methodologies for 3',4'-Difluoro-2,2-dimethylpropiophenone.

One promising avenue is the exploration of greener Friedel-Crafts acylation protocols. This could involve the use of solid acid catalysts, ionic liquids, or solvent-free reaction conditions to minimize environmental impact. numberanalytics.comacs.orgnih.gov For instance, methanesulfonic anhydride (B1165640) has been shown to promote Friedel-Crafts acylations, offering a metal- and halogen-free alternative with minimal waste generation. organic-chemistry.orgacs.org Investigating such catalysts for the synthesis of this compound could lead to more environmentally benign production methods.

Another key area for development is the implementation of flow chemistry . Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. zenodo.orgbeilstein-journals.orgnih.gov The synthesis of aromatic ketones has been successfully demonstrated using flow chemistry, often leading to higher yields and reduced reaction times. researchgate.netacs.org Applying flow chemistry to the synthesis of this compound could streamline its production and make it more amenable to industrial-scale manufacturing.

Sustainable Synthesis Approach Potential Advantages for this compound Synthesis Key Research Focus
Greener Friedel-Crafts AcylationReduced waste, avoidance of hazardous reagents, improved atom economy. organic-chemistry.orgnumberanalytics.comScreening of solid acid catalysts, ionic liquids, and solvent-free conditions. acs.orgnih.gov
Flow ChemistryEnhanced safety, improved scalability, higher yields, and shorter reaction times. zenodo.orgbeilstein-journals.orgnih.govOptimization of reactor design, residence time, and temperature for continuous production. researchgate.netacs.org

In-Depth Mechanistic Studies of Under-Explored Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and discovering new transformations. While the general mechanism of reactions like Friedel-Crafts acylation is known, the specific influence of the difluoro substitution and the bulky tert-butyl group on the reaction pathway warrants detailed investigation. sigmaaldrich.comresearchgate.netresearchgate.net

Future research should focus on elucidating the mechanism of its formation , particularly in novel catalytic systems. This would involve detailed kinetic studies and the identification of reaction intermediates. researchgate.net Furthermore, exploring the reactivity of the carbonyl group and the difluorinated aromatic ring in various transformations will be essential. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions. mt.com

Advanced Spectroscopic Characterization Under Varied Conditions

Comprehensive spectroscopic analysis is fundamental to understanding the structure, properties, and behavior of this compound. While standard techniques like NMR and IR spectroscopy provide basic structural information, advanced methods can offer deeper insights.

In-situ reaction monitoring using techniques like FTIR and Raman spectroscopy can provide real-time information about reaction kinetics and the formation of intermediates. mt.comspectroscopyonline.com This would be particularly valuable for optimizing the synthesis of the compound.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a powerful tool for structural elucidation and for studying the electronic environment of the fluorine atoms. rsc.org Advanced 2D NMR techniques can further help in unambiguously assigning all proton and carbon signals, which is crucial for confirming the structure of any new derivatives.

Future studies should also investigate the spectroscopic properties of this compound under varied conditions, such as different solvents, temperatures, and pH values, to understand how these factors influence its molecular structure and behavior.

Spectroscopic Technique Information Gained for this compound Future Research Application
In-situ FTIR/RamanReal-time reaction kinetics, identification of transient species. mt.comspectroscopyonline.comOptimization of synthetic protocols.
¹⁹F NMRDetailed information on the electronic environment of the fluorine atoms. rsc.orgProbing electronic effects and intermolecular interactions.
Advanced 2D NMRUnambiguous structural elucidation of the parent compound and its derivatives.Characterization of new chemical entities.

Collaborative Computational and Experimental Research

The synergy between computational modeling and experimental work is a powerful approach to accelerate research and gain a deeper understanding of chemical systems. larionovgroup.comresearchgate.netscielo.brnih.gov For this compound, a collaborative approach can be highly beneficial.

Computational modeling , using methods like Density Functional Theory (DFT), can be employed to predict the compound's geometric and electronic properties, as well as its reactivity. numberanalytics.com These theoretical predictions can then guide experimental studies, for example, by suggesting promising reaction conditions or potential new reactions. scielo.brnih.gov Molecular modeling can also be used to simulate the compound's interaction with biological targets, which is crucial for exploring its potential in medicinal chemistry. nih.gov

Conversely, experimental data from spectroscopic and kinetic studies can be used to validate and refine computational models, leading to more accurate predictions. larionovgroup.comnih.gov This iterative process of a combined computational and experimental approach will be instrumental in advancing the understanding and application of this compound. researchgate.netnih.gov

Exploration of New Application Areas in Emerging Technologies

The unique combination of a difluorinated aromatic ring and a ketone functional group suggests that this compound could find applications in various emerging technologies. The incorporation of fluorine into organic molecules is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity, making them attractive for medicinal chemistry. mt.comnih.govnih.gov

Therefore, a significant future research direction is the exploration of this compound as a building block for pharmaceuticals and agrochemicals . youtube.com Its derivatives could be synthesized and screened for various biological activities. α,α-Difluoroketones, for instance, are known to be valuable intermediates in medicinal chemistry, particularly as inhibitors for hydrolytic enzymes. deepdyve.combrighton.ac.ukresearchgate.net

Q & A

Q. Table 1: Example Synthesis Parameters for Fluorinated Acetophenones

ParameterOptimal RangeImpact on Yield/Purity
pH3–6 (pH 4 ideal)Reduces hydrolysis byproducts
Catalyst (CuSO₄)5–10 mol%Accelerates coupling reactions
Solvent (Benzene)Excess for extractionImproves isolation efficiency
PurificationReduced-pressure distillation≥95% purity achievable

Advanced: How can researchers resolve conflicting spectroscopic data during structural elucidation?

Answer:
Contradictions in NMR or MS data often arise from:

  • Rotamers or conformational isomers : Fluorine atoms induce restricted rotation, splitting signals. Use variable-temperature NMR to observe coalescence .
  • Impurity interference : For example, residual solvents (e.g., DMF) may obscure peaks. Employ preparative HPLC or column chromatography for purification .
  • Isotopic patterns in MS : Fluorine (F) and chlorine (Cl) isotopes complicate molecular ion identification. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters .

Q. Methodological Approach :

Cross-validate techniques : Combine ¹H/¹³C NMR, ¹⁹F NMR, and IR spectroscopy.

Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

X-ray crystallography : For crystalline derivatives, confirm stereochemistry and substituent positions .

Basic: What are the primary applications of this compound in biochemical research?

Answer:
Fluorinated propiophenones are used as:

  • Proteomics tools : Fluorine atoms enhance binding specificity to kinase domains or ATP-binding pockets, aiding in protein interaction studies .
  • Precursors for pharmaceuticals : The dimethyl and difluoro groups improve metabolic stability in drug candidates (e.g., kinase inhibitors) .
  • Agrochemical intermediates : Fluorine substitution increases lipophilicity, enhancing pesticide permeability .

Advanced: How to mitigate side reactions during nucleophilic substitution in fluorinated ketones?

Answer:
Common side reactions include:

  • Hydrolysis of fluoro groups : Avoid aqueous conditions during synthesis; use anhydrous solvents like THF or DCM .
  • Over-alkylation : Control stoichiometry (e.g., limit alkylating agents to 1.1 equiv) and monitor reaction progress via TLC .
  • Decomposition under heat : Use microwave-assisted synthesis for shorter reaction times (e.g., 30 min at 100°C vs. 12 hrs reflux) .

Q. Table 2: Mitigation Strategies for Side Reactions

Side ReactionMitigation StrategyMonitoring Method
HydrolysisAnhydrous conditions, inert atmosphereKarl Fischer titration
Over-alkylationPrecise stoichiometry (1.1 equiv)Real-time NMR or FTIR
Thermal decompositionMicrowave-assisted synthesisHPLC-MS for intermediate tracking

Advanced: What experimental design considerations are critical for studying fluorinated ketone reactivity?

Answer:

  • Electrophilicity tuning : The electron-withdrawing effect of fluorine increases carbonyl reactivity. Use Hammett constants (σ) to predict substituent effects .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
  • Safety protocols : Fluorinated compounds may release HF upon decomposition. Implement gas scrubbers and use PTFE-lined reactors .

Case Study :
In the synthesis of 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, replacing DMF with DMI (1,3-dimethyl-2-imidazolidinone) reduced side-product formation by 40% .

Basic: How to analyze stability and degradation pathways under varying storage conditions?

Answer:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor via HPLC. Fluorinated ketones degrade via hydrolysis (pH-dependent) or photolysis .
  • Degradation products : Use LC-MS to identify hydrolyzed intermediates (e.g., carboxylic acids) or dimerization byproducts .

Q. Recommendations :

  • Store at -20°C in amber vials under nitrogen.
  • Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation .

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